molecular formula C7H14N4S B2957976 5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 926193-82-0

5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2957976
CAS RN: 926193-82-0
M. Wt: 186.28
InChI Key: WPEIAEWZHWDDOF-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a thiol group. This compound has shown promising results in various scientific studies, making it an interesting topic for research.

Scientific Research Applications

Generation of Structurally Diverse Library

The compound serves as a starting material for generating a structurally diverse library through alkylation and ring closure reactions. It participates in reactions with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. Additionally, it undergoes N-alkylation with various amines and monocyclic NH-azoles, and C-alkylation with ketones, pyrroles, and indoles, leading to the formation of a wide range of derivatives including pyrazolines, pyridines, and benzodiazepines among others (Roman, 2013).

Corrosion Inhibition

Triazole-based Schiff bases derived from the compound have demonstrated significant corrosion inhibitory effects on maraging steel in acidic mixtures. These effects are enhanced with temperature and inhibitor concentration, showcasing their potential as efficient anti-corrosion agents in industrial applications. The compounds adhere to the metal surface via chemisorption, following the Langmuir isotherm adsorption model, and provide a protective layer against corrosion (Mary et al., 2021).

Anticorrosive Effects on Stainless Steel

Similar Schiff bases have shown to inhibit the corrosion of 316 stainless steel in HCl medium, with one demonstrating up to 94.21% efficiency. The adsorption of these inhibitors is primarily through chemisorption, compatible with the Langmuir isotherm. These findings are supported by SEM and EDS analysis, highlighting their potential in protecting steel alloys from corrosion (Nandini et al., 2021).

Antimicrobial Properties

Derivatives of the compound have been synthesized and found to possess strong antibacterial properties. This includes effective action against P. aeruginosa, E. coli, B. subtilis, and B. cerus, showcasing their potential in addressing bacterial infections (Suryawanshi et al., 2022).

properties

IUPAC Name

3-(dimethylamino)-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c1-5(2)11-6(10(3)4)8-9-7(11)12/h5H,1-4H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIAEWZHWDDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=S)NN=C1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

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